Conformational Restriction from C3-Geminal Disubstitution Differentiates from Mono-Substituted 2-Pyrrolidones
3-Methyl-3-(propan-2-YL)pyrrolidin-2-one contains a quaternary carbon at the C3 position due to geminal methyl and isopropyl substitution. This creates a fundamentally different conformational profile compared to 3-methylpyrrolidin-2-one, which retains a C3 hydrogen and can undergo epimerization at this center [1]. The quaternary C3 center eliminates stereochemical lability at this position, locking the pyrrolidinone ring into a restricted conformational ensemble [1].
| Evidence Dimension | Conformational flexibility / stereochemical stability at C3 |
|---|---|
| Target Compound Data | Quaternary C3 carbon; no epimerization possible at C3; conformationally restricted |
| Comparator Or Baseline | 3-Methylpyrrolidin-2-one: tertiary C3 carbon with hydrogen; epimerization possible; conformationally flexible |
| Quantified Difference | Qualitative distinction: quaternary vs. tertiary carbon center |
| Conditions | Structural analysis based on substitution pattern; class-level inference from pyrrolidinone conformational studies |
Why This Matters
Conformational restriction at C3 can dramatically influence receptor binding entropy and metabolic stability, making this compound a distinct scaffold for structure-activity relationship (SAR) exploration versus flexible mono-substituted analogs.
- [1] Molbase.cn. 3-Methylpyrrolidin-2-one. CAS: 2555-05-7. Boiling point: 240.5°C at 760 mmHg; LogP: 0.4712. View Source
